Product packaging for Didehydrofalcarinol(Cat. No.:CAS No. 110927-49-6)

Didehydrofalcarinol

Cat. No.: B008650
CAS No.: 110927-49-6
M. Wt: 240.34 g/mol
InChI Key: ADKVNLJOJPLERM-GMBPKHMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-16,17-Didehydrofalcarinol is a polyacetylene oxylipin, a natural product of interest in infectious disease and pharmacological research. Key Research Applications & Value: Antileishmanial Research: This compound is a promising candidate for the study of novel treatments against the parasite Leishmania mexicana , a causative agent of Cutaneous Leishmaniasis (CL). Topical application in experimental models has been shown to significantly reduce disease progression and parasite load, suggesting potential as a topical therapeutic agent . Mechanism of Action Studies: Research indicates that (3S)-16,17-Didehydrofalcarinol exerts its anti-parasitic effect by inducing oxidative stress within the parasite. It significantly increases the production of reactive oxygen species (ROS), leading to apoptosis (programmed cell death) of Leishmania mexicana promastigotes . Cannabinoid Receptor Research: Studies on the structurally related compound falcarinol have identified it as a covalent cannabinoid CB1 receptor antagonist. This suggests that Didehydrofalcarinol and its analogs may be valuable tools for investigating the endocannabinoid system, particularly in peripheral tissues such as skin . Important Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O B008650 Didehydrofalcarinol CAS No. 110927-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110927-49-6

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

(3R,9Z,11Z)-heptadeca-1,9,11,16-tetraen-4,6-diyn-3-ol

InChI

InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,8-11,17-18H,1-2,5-7,12H2/b9-8-,11-10-/t17-/m1/s1

InChI Key

ADKVNLJOJPLERM-GMBPKHMRSA-N

SMILES

C=CCCCC=CC=CCC#CC#CC(C=C)O

Isomeric SMILES

C=CCCC/C=C\C=C/CC#CC#C[C@@H](C=C)O

Canonical SMILES

C=CCCCC=CC=CCC#CC#CC(C=C)O

Synonyms

didehydrofalcarinol

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations

Botanical Sources of Didehydrofalcarinol

Tridax procumbens, a common weed belonging to the Asteraceae family, is a significant natural source of the specific stereoisomer (3S)-16,17-didehydrofalcarinol. nih.govresearchgate.netresearchgate.net This compound, an oxylipin, has been isolated from the plant and is a subject of ongoing research. acs.orgnih.gov Phytochemical investigations of T. procumbens have confirmed the presence of several falcarinol-type polyacetylenes. researchgate.net The plant itself is a semi-prostrate, annual herb that is native to tropical America but has become naturalized in tropical regions of Africa, Asia, and Australia. researchgate.netresearchgate.net

This compound is also a known constituent of Hedera helix, or common ivy, a member of the Araliaceae family. wikipedia.orgresearchgate.netnih.gov Chemical and experimental studies have identified this compound, alongside the related polyacetylene falcarinol (B191228), in this plant. researchgate.netnih.gov These compounds are present in common ivy throughout the year. nih.gov Hedera helix is an evergreen climbing plant native to most of Europe and parts of Western Asia. wikipedia.org The plant contains a variety of other chemical constituents, including triterpene saponins (B1172615) and flavonoids. bio-norm.com

Polyacetylenes, including this compound, are predominantly found in a few specific plant families. The majority of these compounds have been isolated from the closely related families Asteraceae and Araliaceae. researchgate.net The Asteraceae family, also known as the daisy or sunflower family, is one of the largest families of flowering plants, with over 32,000 known species. wikipedia.org The Araliaceae family, or the ivy/ginseng family, comprises about 43 genera and around 1500 species, which are primarily woody plants. wikipedia.org The presence of this compound in both Tridax procumbens (Asteraceae) and Hedera helix (Araliaceae) underscores the characteristic distribution of this class of compounds. researchgate.netnih.govactasdermo.org

Quantitative Variation and Spatial Tissue Distribution in Source Plants

The concentration of this compound can vary significantly depending on the plant tissue and environmental conditions. A study on Tridax procumbens analyzed the quantity of (3S)-16,17-didehydrofalcarinol in different parts of the plant (roots, stems, leaves, flowers, and fruits) collected monthly over a year. nih.gov The results showed that the total content of the compound varied significantly with the collection month. nih.gov The highest concentration was found in the roots during the rainy season in June, while the lowest levels were recorded during the dry season in February and March. nih.gov This suggests that the biosynthesis of this metabolite is enhanced during warmer, rainier months. nih.gov

Research on other polyacetylene-containing plants, such as carrots from the Apiaceae family, has also revealed a non-uniform distribution of these compounds. nih.govscite.ai In carrots, a high accumulation of polyacetylenes was observed in the outer section of the root, specifically in the pericyclic parenchyma and the phloem area near the secondary cambium. nih.govscispace.comresearchgate.net

Below is a data table summarizing the quantitative variation of (3S)-16,17-didehydrofalcarinol in the roots of Tridax procumbens during different seasons.

SeasonMonth(3S)-16,17-Didehydrofalcarinol Content in Roots (mg/g)
RainfallJune0.0358 ± 0.001
DroughtFebruary0.0015 ± 0.000
DroughtMarch0.0008 ± 0.000

Data sourced from a study on the quantitative seasonal variation of (3S)-16,17-didehydrofalcarinol in Tridax procumbens. nih.gov

Phytochemical Profiling of this compound-Containing Extracts

The extraction and analysis of this compound from plant sources involve specific phytochemical techniques. In the case of Tridax procumbens, hexane (B92381) fractions obtained from a methanol (B129727) extract of various plant parts were analyzed to quantify (3S)-16,17-didehydrofalcarinol. nih.gov Gas chromatography with a flame ionization detector (GC-FID) was used for accurate quantitation. nih.gov

Phytochemical screening of Tridax procumbens leaves has revealed the presence of a wide array of compound classes, including tannins, saponins, terpenoids, flavonoids, glycosides, and alkaloids. easpublisher.com Similarly, extracts of Hedera helix have been shown to contain alkaloids, terpenoids, saponins, and tannins. akjournals.com The isolation and identification of this compound from Hedera helix involved methods such as mass spectrometry and NMR. researchgate.net

The general process for analyzing polyacetylenes often involves their isolation from the plant material, which can be challenging due to their instability. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of these compounds. researchgate.net However, techniques like Raman spectroscopy offer the advantage of analyzing polyacetylenes directly within the plant tissue without the need for extensive sample preparation. nih.gov

Isolation and Purification Methodologies for Didehydrofalcarinol

Advanced Extraction Techniques

Initial recovery of Didehydrofalcarinol from plant material is achieved through various extraction techniques. The selection of an appropriate method is critical for maximizing yield while minimizing the degradation of this and other sensitive polyacetylenes.

Supercritical Fluid Extraction (SFE) is a modern, "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov This technique is advantageous due to its use of non-toxic, non-explosive solvents that are easily removed from the final product. springernature.com The selectivity of SFE can be finely tuned by modifying parameters such as pressure, temperature, and the addition of co-solvents, allowing for targeted extraction of specific compounds. springernature.comresearchgate.net

While studies focusing exclusively on SFE for this compound are limited, research on the extraction of similar polyacetylenes from other plants provides a valuable model. For instance, a study on the extraction of polyacetylenes and polyenes from Echinacea pallida roots successfully optimized SFE parameters to achieve high selectivity for lipophilic compounds. nih.gov The optimal conditions involved a pressure of 90 bar and a temperature of 40-45°C. nih.gov The extraction was performed for one hour, divided into a static phase (15 minutes) followed by a dynamic phase (45 minutes). nih.gov This approach yielded a high concentration of non-oxidized lipophilic compounds, demonstrating SFE's potential for obtaining this compound-rich extracts. nih.gov The optimization of these parameters is crucial; temperature, for example, can enhance solubility but may also promote the degradation of thermally labile compounds if set too high. researchgate.net

Table 1: Optimized SFE Parameters for Polyacetylene Extraction from Echinacea pallida

Parameter Optimized Value Rationale
Pressure 90 bar Balances solvent density and selectivity for target lipophilic compounds. nih.gov
Temperature 40-45°C Maximizes extraction efficiency while minimizing thermal degradation of polyacetylenes. nih.gov
Solvent Supercritical CO₂ "Green" solvent, non-toxic, and easily removed post-extraction. nih.govspringernature.com

| Extraction Time | 1 hour (15 min static, 45 min dynamic) | Provides sufficient contact time for solute diffusion into the supercritical fluid. nih.gov |

Traditional solvent-based extraction remains a widely used method for obtaining this compound. The choice of solvent is critical and is based on the polarity of the target compound. Given this compound's lipophilic nature, solvents such as methanol (B129727), ethanol, and chloroform (B151607) are effective. rdd.edu.iq Studies on Hedera helix leaves, a primary source of this compound, have employed methods like maceration with 99.8% methanol for several days or Soxhlet extraction with 99.8% ethanol. rdd.edu.iq Another approach involves using a methanol-water mixture (e.g., 8:2 v/v) to extract phytochemicals from ivy leaves. nih.gov

To improve extraction efficiency, various yield enhancement strategies can be implemented. The particle size of the plant material is a key factor; a finer particle size increases the surface area available for solvent penetration, though excessively fine particles can complicate filtration. researchgate.net Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly enhance yields and reduce extraction times. researchgate.net UAE, for example, uses acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. researchgate.net The combination of appropriate solvents with these advanced techniques can lead to a higher recovery of this compound. For instance, studies have shown that using aqueous-alcoholic solvents, such as 70% ethanol, can be more efficient for extracting bioactive compounds than pure alcohol or water alone. nih.gov

Chromatographic Separation and Purification Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate this compound from other phytochemicals to achieve high purity.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the final purification of natural products, offering high resolution and efficiency. springernature.comwarwick.ac.uk It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, with the goal of isolating milligrams or more of a pure compound. warwick.ac.ukspringernature.com

Reversed-phase chromatography is the most common mode used for the purification of moderately polar to non-polar compounds like this compound. springernature.comnih.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. sigmaaldrich.com The separation process involves developing a suitable mobile phase composition, often starting with analytical scale HPLC to optimize the separation before scaling up to preparative scale. sigmaaldrich.com For example, a method for isolating flavonoids involved testing various concentrations of methanol in water (with 0.1% acetic acid) and different flow rates on a C18 column to find the optimal isocratic or gradient elution conditions for separation. sigmaaldrich.com This systematic approach of method development, sample loading optimization (concentration and volume overloading), and fraction collection is directly applicable to the isolation of high-purity this compound from a pre-purified extract. springernature.com

Column chromatography (CC) is a fundamental purification technique used for the large-scale fractionation of crude extracts. mdpi.com It is often the first chromatographic step following extraction. For the separation of this compound, silica (B1680970) gel is commonly used as the polar stationary phase. springernature.com The crude extract is loaded onto the top of the column, and a non-polar mobile phase (eluent) is passed through. chiralpedia.com Compounds separate based on their polarity; non-polar compounds like this compound have weaker interactions with the silica gel and elute faster, while more polar impurities are retained longer.

Thin-Layer Chromatography (TLC) is an analytical technique that runs on the same principle as column chromatography and is primarily used to monitor the progress of the CC separation. rdd.edu.iq By spotting small amounts of the collected fractions onto a TLC plate and developing it in an appropriate solvent system, researchers can identify which fractions contain the target compound. chiralpedia.com For instance, research on ivy has utilized column chromatography over silica gel to process extracts, with the resulting fractions containing this compound being identified through subsequent analysis. springernature.com Preparative TLC, a larger-scale version of analytical TLC, can also be used as a final purification step for isolating smaller quantities of compounds. rdd.edu.iq

Table 2: Typical Column & Thin-Layer Chromatography Parameters

Technique Stationary Phase Mobile Phase Principle Application for this compound
Column Chromatography Silica Gel A non-polar solvent or a gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures). Initial fractionation of crude plant extract to separate lipophilic polyacetylenes from more polar compounds. mdpi.comspringernature.com

| Thin-Layer Chromatography | Silica Gel Plate | Similar solvent systems to column chromatography. | Rapid analysis of fractions from column chromatography to identify those containing the target compound. rdd.edu.iqchiralpedia.com |

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. Chiral chromatography is the definitive method for separating these enantiomers from a racemic mixture. mdpi.comnih.gov This is most commonly achieved using a chiral stationary phase (CSP) in an HPLC or gas chromatography (GC) system. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. mdpi.com

While direct chiral HPLC separation of this compound has not been extensively detailed, a key study successfully determined its absolute configuration using an indirect approach. springernature.com In this method, the polyacetylene mixture containing falcarinol (B191228) and this compound was first subjected to catalytic hydrogenation. This reaction converted the chiral alcohols into the more stable (R)-3-Heptadecanol. The resulting saturated alcohol was then analyzed by enantioselective capillary gas chromatography. springernature.com This indirect method, involving derivatization to a more stable analyte followed by chiral GC, is a powerful strategy for determining the enantiomeric nature of complex natural products. nih.gov Direct separation via HPLC would typically involve screening various CSPs, such as polysaccharide-based (cellulose or amylose (B160209) derivatives) or macrocyclic glycopeptide phases, with different mobile phase systems (normal-phase, reversed-phase, or polar organic) to achieve enantiomeric resolution. researchgate.net

Total Synthesis Strategies for Didehydrofalcarinol and Its Stereoisomers

Development of Novel Synthesis Routes for (3S)-16,17-Didehydrofalcarinol

The synthesis of the specific enantiomer (3S)-16,17-didehydrofalcarinol, which is the naturally occurring form, requires sophisticated strategies that can establish the chiral center at the C3 position with high fidelity.

A key strategy in constructing the carbon backbone of didehydrofalcarinol involves the coupling of smaller, more easily accessible fragments, known as synthons. A recently reported novel synthesis route applied a two-synthon coupling strategy to produce racemic this compound. researchgate.net This approach provides a convergent pathway to the target molecule.

The two primary synthons utilized in this route were:

(Z)-10-bromodeca-1,8-diene : This C10 fragment was prepared over a nine-step sequence. researchgate.net

Hepta-1-en-4,6-diyn-3-ol : This C7 fragment, containing the critical diyne moiety, was obtained in a single step. researchgate.net

The final coupling of these two synthons resulted in the formation of racemic 16,17-didehydrofalcarinol with a reported yield of 27%. researchgate.net This convergent approach allows for the independent synthesis of key fragments which are then combined in a late-stage coupling reaction to form the final molecular framework.

Achieving the synthesis of a single enantiomer, such as (3S)-16,17-didehydrofalcarinol, is crucial as different enantiomers of a chiral molecule can have vastly different biological activities. Enantioselective catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org This method avoids the formation of a 50:50 racemic mixture and the subsequent need for challenging separation steps.

In the context of this compound synthesis, this approach would involve using a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of a key bond-forming reaction. nih.gov For instance, an asymmetric reduction of a ketone precursor or an asymmetric allylation could be employed to set the stereocenter at the C3 position. nih.gov The catalyst creates a chiral environment that favors the formation of the desired (3S) alcohol over its (3R) counterpart with high enantioselectivity. researchgate.net While specific applications of chiral catalysis directly to this compound synthesis are still an emerging area, the principles of enantioselective catalysis represent a frontier approach for the efficient and precise construction of this and other chiral natural products. rsc.org

Stereochemical control is a fundamental challenge in organic synthesis, where the three-dimensional arrangement of atoms significantly impacts a molecule's function. rijournals.comresearchgate.net In the synthesis of this compound, the primary point of stereochemical interest is the hydroxyl group at the C3 position. Strategies to control this center include substrate control, where existing stereocenters in the molecule direct the formation of new ones, and auxiliary control, where a temporary chiral group is attached to guide a reaction before being removed. youtube.com The synthesis of racemic this compound highlights the challenge of stereocontrol and underscores the necessity for methods that can selectively produce the desired (3S) stereoisomer. researchgate.net

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing chemical modifications at the final stages of a synthetic sequence. nih.govresearchgate.netnih.gov This approach is highly valuable as it allows for the rapid generation of a diverse set of analogues from a common advanced intermediate, without needing to restart the entire synthesis from the beginning. nih.govresearchgate.net In the context of this compound, LSF could be used to modify the complex molecular core, enabling the exploration of structure-activity relationships. nih.gov For example, a C-H oxidation reaction could be used to introduce new functional groups at positions that are typically unreactive, providing a streamlined path to novel derivatives. nih.gov This strategy allows chemists to "edit" the complex molecule, providing efficient access to analogues that can be used to probe biological activity. researchgate.net

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues—molecules that are structurally similar to the parent compound—is a cornerstone of medicinal chemistry. elsevierpure.comnih.gov By systematically altering parts of the this compound structure and evaluating the biological activity of the resulting analogues, researchers can determine which molecular features are essential for its function. nih.govnih.gov This process, known as developing a structure-activity relationship (SAR), is critical for optimizing a lead compound, potentially enhancing its potency or improving other properties. chemrxiv.orgresearchgate.net

For this compound, SAR studies could involve synthesizing analogues with modifications to key structural motifs, such as:

The length of the aliphatic carbon chain.

The degree of unsaturation, including the vinyl and diyne groups.

The stereochemistry and nature of the functional group at the C3 position.

By creating a library of such compounds, scientists can identify the specific pharmacophore responsible for the observed biological effects. nih.gov This knowledge is invaluable for the rational design of new molecules with improved therapeutic potential. elsevierpure.com

Advanced Analytical Characterization Techniques in Didehydrofalcarinol Research

Chromatographic Analytical Techniques for Purity Assessment and Quantification of Didehydrofalcarinol

Supercritical Fluid Chromatography (SFC) for Analytical and Preparative Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for the analysis and purification of natural products, including the thermally labile and reactive polyacetylenes like this compound. This chromatographic method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. The properties of supercritical CO2, being intermediate between a liquid and a gas, afford high diffusivity and low viscosity, which translates to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). For the separation of moderately polar compounds like falcarinol-type polyacetylenes, a polar organic solvent (modifier) is typically added to the CO2 to increase the mobile phase's solvating power.

The application of SFC is particularly advantageous for both analytical and preparative scale work. On an analytical level, it provides high-resolution separation necessary for the complex mixtures often found in plant extracts. For preparative purposes, SFC allows for the efficient isolation of specific compounds with the significant benefit of reduced organic solvent consumption. The CO2 is easily removed post-collection by depressurization, which simplifies downstream processing and sample recovery.

Detailed Research Findings

Research into the chromatographic separation of C17-polyacetylenes from plants in the Apiaceae family has demonstrated the utility of SFC for obtaining high-purity standards for biological and chemical assays. A notable study by Bijttebier and colleagues in 2014 detailed a straightforward semi-preparative SFC method for the purification of falcarinol (B191228) and falcarindiol (B120969) from a parsnip extract. While this study did not specifically report the isolation of this compound, the developed protocol is highly relevant due to the structural similarity of these C17-polyacetylenes.

The study employed a semi-preparative SFC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak identification and purity assessment. The use of such a setup allows for the simultaneous purification and confirmation of the compounds of interest. The optimized conditions from this research provide a strong foundation for the development of methods specifically targeting this compound, which is often present in smaller quantities alongside its more abundant structural analogs. The principles of stationary phase selection, mobile phase composition, pressure, and temperature are directly translatable.

The following interactive data table summarizes the key parameters from the semi-preparative SFC method developed for the purification of falcarinol-type polyacetylenes, which can be adapted for this compound.

Interactive Data Table: Semi-Preparative SFC Parameters for Polyacetylene Purification

ParameterValueDetails
Instrument Semi-preparative SFC-PDA-MSEnables simultaneous purification and identification.
Column Diol-based stationary phaseProvides suitable selectivity for polar analytes.
Mobile Phase Supercritical CO2 with a polar modifierThe modifier increases the elution strength for polyacetylenes.
Modifier Methanol (B129727)A common polar modifier in SFC.
Detection PDA and MSPDA for UV-based quantification and MS for mass confirmation.
Pressure Typically 100-200 barControls the density and solvating power of the supercritical fluid.
Temperature Usually near-ambient to slightly elevated (e.g., 40°C)Affects the viscosity of the mobile phase and solubility of the analyte.

This table is based on typical parameters for the separation of falcarinol-type polyacetylenes and can be used as a starting point for the optimization of this compound purification.

Mechanistic Investigations of Didehydrofalcarinol S Biological Activities

Antiprotozoal Activity Research

The polyacetylenic oxylipin, (3S)-16,17-didehydrofalcarinol, isolated from plants such as Tridax procumbens, has been a subject of scientific investigation for its potent effects against the protozoan parasite Leishmania mexicana, the etiological agent of localized cutaneous leishmaniasis. nih.govacs.org Research has focused on elucidating its leishmanicidal properties and the underlying cellular mechanisms of its action. acs.orgnih.gov

In vitro studies have demonstrated that didehydrofalcarinol exhibits significant activity against both the promastigote (the motile, flagellated form found in the sandfly vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania mexicana. nih.gov This dual activity is crucial, as the amastigote stage is responsible for sustaining the infection within host macrophages. nih.gov The compound has been reported as the first oxylipin to show leishmanicidal activity against the intracellular amastigote stage. nih.gov

In experimental models using mice infected with L. mexicana, topical application of a cream containing this compound led to a notable reduction in parasite load. acs.org This highlights its effectiveness against the replicative form of the parasite within the host.

Interactive Data Table: Effect of this compound on L. mexicana Amastigotes Below are the results from a study assessing the reduction in amastigote numbers in infected mice following treatment.

Treatment GroupMean Reduction in Amastigotes (%)Significance (p-value)
0.5% this compound Cream35.7≤ 0.05
0.75% this compound Cream44.1≤ 0.05
Untreated Control0N/A

Research into the mode of action of this compound has uncovered specific cellular pathways that are affected by the compound, leading to parasite death.

A primary mechanism by which this compound exerts its leishmanicidal effect is through the induction of oxidative stress. acs.orgnih.gov Studies have shown that L. mexicana parasites incubated with the compound at a concentration of 1.6 μM exhibit a significant increase in the production of reactive oxygen species (ROS). nih.gov The accumulation of ROS within the parasite is a well-known trigger for programmed cell death, or apoptosis. acs.org Consequently, the elevated ROS levels induced by this compound lead to a significant increase in apoptosis in the parasites, contributing to their elimination without affecting the viability of host macrophages. nih.gov This demonstrates that this compound selectively generates parasite death via apoptosis mediated by ROS production. acs.org

Interleukin-10 (IL-10) is a cytokine known to inhibit certain macrophage functions, which can favor the survival of intracellular parasites like Leishmania. However, investigations into the effect of this compound on IL-10 production have shown that the compound does not appear to significantly alter the production of this cytokine in either infected or non-infected macrophages. This suggests that the leishmanicidal activity of this compound is not mediated through the downregulation of this particular immunosuppressive pathway.

The production of nitric oxide (NO) by activated macrophages is a key host defense mechanism for killing intracellular pathogens, including Leishmania. nih.gov Some therapeutic compounds function by stimulating this pathway. However, research indicates that the leishmanicidal effect of this compound is independent of NO production. nih.gov Studies have shown that the compound's inhibitory effect on amastigotes is not a result of NO activation in gamma-interferon-stimulated macrophages. nih.gov In fact, the presence of the oxylipin was associated with a decrease in NO production, confirming that its mode of action does not rely on the host's NO-mediated killing pathway. nih.gov

Current scientific literature and research have predominantly focused on the activity of this compound against Leishmania mexicana. nih.govacs.orgnih.gov Extensive searches for studies comparing the efficacy of this compound against other medically important Leishmania species, such as L. donovani (causative agent of visceral leishmaniasis), L. major, or L. braziliensis (agents of cutaneous and mucocutaneous leishmaniasis), did not yield specific results. Therefore, a direct comparative analysis of its activity spectrum across the Leishmania genus cannot be provided at this time. The potent effects observed against L. mexicana warrant further investigation to determine if this compound could be a broad-spectrum anti-leishmanial agent.

Cellular Mechanisms of Leishmanicidal Action

Antineoplastic and Antiproliferative Research

The antineoplastic and antiproliferative properties of polyacetylenic oxylipins, including this compound, are a significant area of research. These natural compounds have demonstrated potential in inhibiting the growth of cancer cells through various mechanisms.

Inhibition of Cancer Cell Proliferation (e.g., Colon Cancer Cells)

This compound and related polyacetylenes have been investigated for their ability to inhibit the proliferation of cancer cells, with a particular focus on colon cancer. While direct studies on this compound are limited, research on the closely related compound falcarinol (B191228) provides significant insights. Falcarinol has been shown to inhibit the proliferation of Caco-2 human colon adenocarcinoma cells in a concentration-dependent manner. nih.gov The inhibitory potency of these compounds appears to be linked to their chemical structure, particularly the presence of a hydroxyl group at the C-3 position, which is thought to be important for their bioactivity. nih.gov

The antiproliferative effects of these compounds are not limited to colon cancer. For instance, (3S)-16,17-didehydrofalcarinol, a related oxylipin, has demonstrated inhibitory effects against the intracellular stage of Leishmania mexicana without harming host cells, suggesting a degree of selective cytotoxicity. mdpi.com The broader class of polyacetylenic oxylipins is recognized for its anticancer properties. mdpi.com Natural compounds, in general, have been shown to inhibit the proliferation of colon cancer cells through various signaling pathways. nih.govplos.orgascls.orgnih.govelsevierpure.com

Table 1: Proliferation Inhibition by Falcarinol-type Polyacetylenes in Caco-2 Cells
CompoundConcentration for Significant InhibitionObserved Effect
Falcarinol2.5 µg/mLDecreased proliferation to 68% of control. nih.gov
Falcarinol5 µg/mLDecreased proliferation to 36% of control. nih.gov
Falcarindiol (B120969)10-20 µg/mLDecreased proliferation to 36% of control. nih.gov

Mechanistic Insights into Apoptosis and Cell Cycle Arrest Induced by Polyacetylenic Oxylipins

The induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms through which chemotherapeutic agents exert their effects. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the actions of related compounds and general principles of antineoplastic agents offer valuable insights.

Natural compounds can induce apoptosis and cell cycle arrest in cancer cells through various pathways. nih.govmdpi.comproquest.comnih.govplos.org For example, some compounds can lead to cell cycle arrest in the G0/G1 or G2/M phases, preventing cancer cells from dividing. proquest.complos.org This is often accompanied by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). plos.org The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. nih.gov

Lead nitrate, for instance, has been shown to induce DNA damage, leading to cell cycle arrest at the G0/G1 checkpoint and subsequent apoptosis in human leukemia cells. nih.gov Similarly, the splicing inhibitor Pladienolide B induces apoptosis and cell cycle arrest in G0/G1 phase in erythroleukemia cell lines. proquest.com While these are different classes of compounds, they illustrate the common mechanisms of anticancer action that may also be relevant to polyacetylenic oxylipins like this compound. The anticancer properties of polyacetylenic oxylipins are thought to be linked to their ability to induce apoptosis. mdpi.com

Investigation of Enzyme Inhibition via Covalent Alkylation (e.g., Mitochondrial Aldehyde Dehydrogenase by related falcarinol)

The ability of polyacetylenes to act as alkylating agents suggests they may inhibit enzymes through covalent modification. A notable example is the potential interaction with mitochondrial aldehyde dehydrogenase (ALDH2). ALDH2 is a critical enzyme for detoxifying harmful aldehydes. nih.govnih.gov Its inhibition can lead to an accumulation of toxic aldehydes, contributing to cellular stress and damage.

Fundamental Molecular Reactivity and Cellular Interactions

The biological activities of this compound are underpinned by its fundamental molecular reactivity and its interactions with cellular components. Its structure, rich in carbon-carbon triple bonds, makes it a reactive molecule capable of participating in various cellular reactions.

Role as an Alkylating Agent and Thiol Trapping Capabilities

This compound, like other falcarinol-type polyacetylenes, is considered a potent alkylating agent. nih.gov This reactivity stems from the ability of its polyacetylene structure to stabilize carbocations, making it susceptible to nucleophilic attack. nih.gov This property is central to its biological effects, including its sensitizing and irritant properties. nih.gov

The electrophilic nature of this compound makes it a prime candidate for trapping thiols, which are nucleophilic sulfur-containing functional groups found in molecules like the amino acid cysteine and the antioxidant glutathione. By reacting with and depleting cellular thiols, this compound can disrupt the cellular redox balance and interfere with the function of proteins that rely on free thiol groups for their activity.

Covalent Binding to Intracellular Proteins and Biomolecules

The alkylating nature of this compound facilitates its covalent binding to a variety of intracellular proteins and other biomolecules. nih.govnih.gov This irreversible binding can alter the structure and function of the target molecules, leading to a cascade of cellular events. The formation of covalent adducts with proteins is a key mechanism for the activity of many bioactive compounds. nih.govnih.gov

The specific protein targets of this compound are not yet fully elucidated, but it is likely to react with proteins containing nucleophilic amino acid residues such as cysteine and lysine. This covalent modification can lead to the inhibition of enzymes, disruption of protein-protein interactions, and modulation of signaling pathways, ultimately contributing to its observed biological effects, including its antineoplastic and antiproliferative activities. The ability of falcarinol-type polyacetylenes to form stable carbocations enhances their reactivity as alkylating agents towards biomolecules. nih.gov

Compound Names Mentioned in this Article

Table 2: List of Compounds
Compound Name
(3S)-16,17-didehydrofalcarinol
Caspases
Cyclin-dependent kinases (CDKs)
Cyclins
This compound
Falcarinol
Falcarindiol
Glutathione
Lead nitrate
Lipoxygenases
Mitochondrial aldehyde dehydrogenase (ALDH2)
Pladienolide B

Implications of Triple Bond Presence for Chemical and Biological Activity

The distinct biological activities of this compound are intrinsically linked to its unique molecular architecture, specifically the presence of a conjugated diyne system, which consists of two carbon-carbon triple bonds. wm.edunih.govnih.gov This structural feature dictates the molecule's chemical reactivity, which in turn is the foundation for its potent biological effects, including cytotoxicity and allergenicity. researchgate.net

The carbon-carbon triple bonds are regions of high electron density, yet they render the polyacetylene molecule highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to its mechanism of action. Biological systems are rich in nucleophiles, most notably the thiol groups (-SH) of cysteine residues within proteins. nih.govyoutube.com this compound readily reacts with these thiol groups in a process often referred to as "thiol trapping" or alkylation. researchgate.net This covalent modification of essential proteins can disrupt their structure and function, leading to a cascade of cellular events.

The biological consequences of this reactivity are significant. The alkylation of key cellular proteins is a primary mechanism behind the observed cytotoxicity of this compound. researchgate.net By inactivating enzymes or structural proteins, the compound can interfere with critical cellular processes, such as cell cycle regulation and inflammatory signaling pathways, ultimately inducing apoptosis (programmed cell death). researchgate.net This ability to modify proteins also explains its role as a contact allergen. researchgate.net When this compound reacts with proteins in the skin, it forms hapten-protein conjugates that are recognized as foreign by the immune system, triggering an allergic or irritant contact dermatitis response. researchgate.net Experimental studies have confirmed that this compound is a powerful irritant and a moderate sensitizer (B1316253).

Table 1: Relationship Between this compound's Diyne Moiety and Biological Activity

Structural FeatureChemical PropertyPrimary Reaction MechanismBiological Consequence
Conjugated Diyne (C≡C-C≡C)Electrophilic NatureNucleophilic Addition (Alkylation)Protein Inactivation, Cellular Disruption
Conjugated Diyne (C≡C-C≡C)Reactivity with ThiolsCovalent bonding to Cysteine residues in proteinsCytotoxicity, Allergic Sensitization

The presence of two triple bonds in this compound, compared to the single triple bond in the related compound Falcarinol, enhances its reactivity and biological potency. Both compounds are recognized as key sensitizers in plants like common ivy. researchgate.net

Table 2: Research Findings on the Biological Impact of this compound's Reactivity

Research AreaKey FindingUnderlying MechanismSource
AllergenicityIdentified as a powerful irritant and moderate sensitizer in common ivy (Hedera helix L.).Reaction with skin proteins forms haptens, triggering an immune response (contact dermatitis). researchgate.net
CytotoxicityPolyacetylenes are powerful cytotoxic agents.Mechanisms include the induction of apoptosis and cell cycle arrest through covalent modification of proteins. researchgate.net
Chemical ReactivityPolyacetylenes with triple bond functionality are known to be unstable and highly reactive. nih.govnih.govThe electrophilic nature of the alkyne groups facilitates reactions with biological nucleophiles like thiols. researchgate.netnih.gov nih.govnih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Didehydrofalcarinol

Elucidation of Key Structural Features for Biological Potency

The biological activity of didehydrofalcarinol, a member of the falcarinol-type polyacetylenes (FTPs), is intrinsically linked to its unique chemical architecture. Research into FTPs suggests that their bioactivity, including cytotoxic and anti-inflammatory effects, is largely attributable to their nature as alkylating agents. The highly unsaturated C17 backbone, featuring a conjugated system of double and triple bonds, is a critical determinant of this reactivity.

Key structural features that are thought to be essential for the biological potency of this compound and related polyacetylenes include:

The Diyne Moiety: The presence of the two conjugated carbon-carbon triple bonds (a diyne system) is fundamental to the molecule's bioactivity. This feature is a common characteristic of many biologically active polyacetylenes and is believed to be directly involved in the alkylation of biological macromolecules, a mechanism that can lead to cytotoxicity in cancer cells.

The Terminal Alkene: Studies on related falcarinol-type polyacetylenes have indicated that the presence of a terminal double bond is associated with increased potency. For instance, FTPs with a terminal alkene have demonstrated greater inhibitory effects on pancreatic cancer cell proliferation when compared to analogues with a saturated terminus.

The Hydroxyl Group at C3: The secondary alcohol at the C3 position is another significant feature. Its presence and stereochemistry can influence the molecule's polarity, solubility, and ability to interact with biological targets. The reactivity of FTPs is influenced by the molecule's ability to stabilize a carbocation at the C3 position, a process that is facilitated by the conjugated triple bonds. This suggests that the hydroxyl group at this position plays a pivotal role in the compound's mechanism of action.

While comprehensive SAR studies on a wide range of synthetic this compound analogues are not extensively documented in publicly available research, the existing data on related natural polyacetylenes provide a solid foundation for understanding the structural requirements for its biological activity.

Table 1: Key Structural Features of this compound and Their Postulated Importance for Biological Activity

Structural FeaturePostulated Importance for Biological Potency
C17 Polyacetylene BackboneProvides the fundamental scaffold for biological interaction.
Conjugated Diyne SystemCrucial for alkylating properties and cytotoxic effects.
Terminal Alkene GroupEnhances inhibitory activity against cancer cells.
C3-Hydroxyl GroupInfluences reactivity, polarity, and target interaction.

Stereochemical Influence on Pharmacological Efficacy (e.g., (3S)-Stereoisomer Activity)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological properties. In the case of this compound, the chiral center at the C3 position gives rise to two stereoisomers: (3S)-didehydrofalcarinol and (3R)-didehydrofalcarinol.

Research has specifically highlighted the biological significance of the (3S)-stereoisomer. A study investigating the effects of (3S)-16,17-didehydrofalcarinol isolated from Tridax procumbens demonstrated its potent leishmanicidal activity. nih.gov The compound exhibited significant in vitro activity against both the promastigote and the intracellular amastigote stages of Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. [3. 10]

Notably, the study found that the inhibitory action of (3S)-didehydrofalcarinol on the amastigotes was not dependent on the activation of nitric oxide (NO) production in macrophages, a common mechanism for parasite killing by the host's immune cells. nih.gov In fact, the presence of the oxylipin led to a decrease in NO production in recombinant gamma-interferon-stimulated macrophages. nih.gov This finding suggests that (3S)-didehydrofalcarinol possesses a direct leishmanicidal effect, independent of the host's NO-mediated immune response. nih.gov

Computational Chemistry and Quantum Chemical Studies on this compound and Analogues

Computational chemistry and quantum chemical calculations are powerful tools for investigating the structural and electronic properties of molecules, providing insights that can be difficult to obtain through experimental methods alone. These approaches can be used to predict molecular geometries, electronic charge distributions, and reactivity, thereby aiding in the understanding of SAR and the rational design of new bioactive compounds.

To date, specific computational and quantum chemical studies focused exclusively on this compound are not widely reported in peer-reviewed journals. However, the principles of these methods can be applied to understand its chemical behavior.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to:

Analyze the Electronic Structure: These calculations can map the electron density distribution within the this compound molecule, identifying regions that are electron-rich or electron-deficient. This information is critical for predicting sites of potential electrophilic or nucleophilic attack, which is central to its proposed alkylating mechanism of action.

Determine Molecular Geometries: The precise three-dimensional structure of both the (3S) and (3R) stereoisomers can be modeled to understand how their different spatial arrangements might influence their interaction with biological targets.

Calculate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and infrared spectra, which can aid in the structural elucidation of this compound and its analogues.

Model Reactivity: Computational methods can be used to model the reaction pathways of this compound with biological nucleophiles, providing insights into the mechanism of its cytotoxic effects.

While the application of these powerful computational tools to this compound remains an area for future research, the foundational knowledge from studies on other polyacetylenes suggests that such investigations would yield valuable information for the development of new therapeutic agents based on this natural product.

Biosynthetic Pathways and Ecological Context of Didehydrofalcarinol

Biosynthetic Origin and Precursor Elucidation

The biosynthesis of didehydrofalcarinol, a C17 polyacetylene, is intricately linked to fatty acid metabolism, primarily occurring in plant families such as Apiaceae, Araliaceae, and Asteraceae. nih.govresearchgate.net The elucidation of its formation involves understanding the modification of common fatty acids through a series of desaturation and chain-shortening reactions.

Role of Fatty Acid Decarboxylation Pathways in Polyacetylene Biosynthesis (e.g., Crepenynic Acid Pathway)

The biosynthesis of C17 polyacetylenes like this compound originates from C18 fatty acids, with linoleic acid serving as a primary precursor. researchgate.net The central pathway implicated in the formation of a vast number of polyacetylenes is the crepenynic acid pathway. nih.govrsc.org This pathway commences with the desaturation of linoleic acid to produce crepenynic acid, which contains the first acetylenic (carbon-carbon triple) bond. researchgate.netmdpi.com

The proposed biogenesis of acetylenic bonds involves two main hypotheses: the desaturation of an existing double bond catalyzed by an iron-containing enzyme with molecular oxygen, or the elimination of an activated enol carboxylate intermediate. nih.gov The crepenynic acid pathway, starting from C18 fatty acids, is the major route for polyacetylene biosynthesis in many plants and fungi. mdpi.com

Following the formation of crepenynic acid, the pathway proceeds through a series of further desaturations and modifications. To arrive at C17 compounds like this compound from C18 precursors, a chain-shortening step is necessary. researchgate.net This is often proposed to occur via β-oxidation or α-oxidation. nih.govresearchgate.net One hypothesis suggests the 2-hydroxylation of a C18 acid derived from crepenynic acid, followed by decarboxylation, which would lead to a C17 aldehyde. nih.gov This aldehyde can then be further modified (e.g., reduced) to form the various C17 polyacetylenes. nih.gov

Table 1: Key Steps in the Crepenynic Acid Pathway Leading to C17 Polyacetylenes

Step Precursor Product Key Transformation
1 Linoleic Acid (C18:2) Crepenynic Acid (C18:2, one triple bond) Acetylenase activity introduces a triple bond. researchgate.netmdpi.com
2 Crepenynic Acid Other C18 Polyacetylenes Further desaturation and modification reactions. nih.gov
3 C18 Polyacetylene Acid C17 Polyacetylene Chain shortening via decarboxylation (e.g., α-oxidation). nih.govresearchgate.net

Application of Isotope Labeling Experiments (e.g., 13CO2, 13C-glucose) in Pathway Characterization

Isotope labeling experiments have been fundamental in tracing the biosynthetic origins of polyacetylenes. researchgate.net These studies, conducted between 1960 and 1990, firmly established that these compounds are derived from fatty acid precursors. researchgate.net By feeding plants or cell cultures with precursors labeled with isotopes such as ¹⁴C or ³H, researchers can track the incorporation of the label into the final polyacetylene products, thereby mapping the metabolic route.

Early radiochemical tracer studies confirmed oleic acid as a precursor to crepenynic acid. nih.govrsc.org For instance, experiments demonstrated that [1-¹⁴C]oleate was incorporated into polyacetylenes in Chrysanthemum flosculosum cell-free preparations. nih.gov More specifically, studies on carrot tissue culture showed the incorporation of [9-¹⁴C] and [10-³H]crepenynate into the C17 polyacetylene falcarinol (B191228), a close structural relative of this compound. nih.gov

Modern metabolomics employs stable isotope labeling, such as using ¹³C-glucose, coupled with advanced analytical techniques like mass spectrometry, to provide a more detailed and quantitative picture of metabolic fluxes through biosynthetic pathways. nih.govnih.gov This differential isotope labeling allows for the precise tracking and relative quantification of metabolites within a complex biological sample, confirming precursor-product relationships in pathways like that of this compound. nih.gov

Enzymatic Steps and Gene Identification in this compound Biosynthesis

The key enzymatic transformations in polyacetylene biosynthesis are desaturation reactions that introduce double and triple bonds. These reactions are primarily catalyzed by a family of enzymes known as fatty acid desaturase 2 (FAD2) and related FAD2-like enzymes. plantae.org Within this family, specific enzymes called acetylenases are responsible for converting a carbon-carbon double bond into a triple bond. mdpi.comnih.gov

A key acetylenase, Δ12 fatty acid acetylenase (FAA), catalyzes the conversion of linoleate (B1235992) into crepenynate (B1232503), the foundational step of the crepenynate pathway. mdpi.com Genes encoding for these FAD2-type enzymes have been identified and characterized in several plant species. For example, researchers have cloned and characterized cDNAs for a Δ12-fatty acid acetylenase (BPFAA) and a Δ12-oleate desaturase (BPOD) from Bidens pilosa, predicting their central role in its polyacetylene biosynthetic pathway. mdpi.comnih.gov

In carrot (Daucus carota), a known producer of falcarinol-type polyacetylenes, researchers have mined the genome for FAD2 and FAD2-like genes. plantae.org By comparing gene expression profiles in different tissues with the accumulation patterns of polyacetylenes, they identified candidate genes likely involved in the biosynthesis. plantae.org The functionality of these candidate genes was then confirmed through heterologous expression in yeast or Arabidopsis. plantae.org While the specific enzymes that catalyze the final steps to form this compound from its C17 precursors are still under investigation, it is clear that a sequence of desaturases, hydroxylases, and potentially reductases, all encoded by specific gene families, are required. nih.govmdpi.com

Table 2: Key Enzymes and Genes in Polyacetylene Biosynthesis

Enzyme Family Specific Enzyme Example Gene Example Function Reference
Fatty Acid Desaturase 2 (FAD2) Δ12-Oleate Desaturase BPOD Catalyzes the desaturation of oleic acid to form linoleic acid. mdpi.comnih.gov
FAD2-like (Acetylenase) Δ12-Fatty Acid Acetylenase BPFAA Catalyzes the conversion of a double bond in linoleic acid to a triple bond, forming crepenynic acid. mdpi.comnih.gov

This compound in Plant Defense Mechanisms

This compound, along with other polyacetylenes, plays a significant role in the chemical defense strategies of plants. These compounds exhibit broad biological activity, functioning as protective agents against a range of biological threats, including pathogens and herbivores.

Role in Plant-Pathogen and Plant-Herbivore Interactions

Polyacetylenes are recognized as naturally occurring pesticides. plantae.org Their accumulation is often induced in response to pathogen attacks, suggesting they function as phytoalexins—antimicrobial compounds synthesized by plants at the site of infection. plantae.orgfrontiersin.org this compound and its structural relative falcarinol exhibit potent antifungal and antibacterial activities, helping the plant to ward off microbial invaders. researchgate.netnih.gov For example, plants can increase the production of these compounds in response to fungal elicitors, integrating polyacetylene biosynthesis into a broader defense response. nih.gov This induced defense is a key component of plant immunity, which involves complex signaling pathways that recognize pathogen-associated molecular patterns and trigger protective measures. nih.govfrontiersin.org

In the context of herbivory, these compounds act as deterrents or toxins to insects and other animals that feed on the plants. slu.senih.gov The presence of this compound can make plant tissues unpalatable or directly harmful to herbivores, thus reducing the amount of damage the plant sustains. nih.govconicet.gov.ar The effectiveness of these chemical defenses can vary depending on the developmental stage of both the plant and the herbivore. conicet.gov.ar This interaction is part of a complex ecological web where plants deploy a variety of secondary metabolites to defend against a diverse array of herbivores. nih.govresearchgate.net

Contribution to Phytotoxicity and Allelochemical Activity in Plants

Beyond defending against pathogens and herbivores, this compound contributes to a plant's competitive ability through allelopathy. mdpi.com Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.netresearchgate.net These biochemicals, known as allelochemicals, can have beneficial or detrimental effects.

This compound exhibits phytotoxic properties, meaning it can inhibit the growth of other plants. nih.govnih.gov When leached from the plant's leaves or roots into the soil, these compounds can suppress the germination and seedling growth of neighboring competitor plants. researchgate.netnih.gov This allelopathic activity helps the producing plant secure more resources like water, sunlight, and nutrients by reducing competition. nih.gov The phytotoxicity of many plant extracts is often attributed to the synergistic action of a complex mixture of secondary metabolites, including polyacetylenes and phenolic compounds. researchgate.netnih.gov The irritant nature of this compound underscores its potent biological activity, which is harnessed by the plant not only for defense but also for mediating interactions within its plant community. nih.gov

Evolutionary Aspects of Polyacetylene Production in Plants

The capacity to synthesize polyacetylenes is not uniformly distributed across the plant kingdom but is notably concentrated in the related families of Apiaceae, Araliaceae, and Asteraceae. plantae.orgresearchgate.net This distribution suggests a shared evolutionary origin for the biosynthetic machinery responsible for their production. The evolutionary history of these compounds is intrinsically linked to the constant selective pressures exerted by pathogens and herbivores, driving the diversification of chemical defenses. nih.govnih.gov

The evolution of falcarinol-type polyacetylene biosynthesis is a prime example of how plants develop novel chemical defenses through the modification of existing metabolic pathways. nih.gov The core of this evolution lies in the divergence of enzymes from primary lipid metabolism to create new, specialized functions. Isotopic tracer experiments have demonstrated that polyacetylenes are derived from fatty acid and polyketide precursors. nih.govnih.gov Specifically, C17-polyacetylenes of the falcarinol type are biosynthesized from oleic acid. aau.dk The key evolutionary innovation was the emergence of enzymes capable of introducing carbon-carbon triple bonds (alkynyl groups) into fatty acid chains.

Research on carrot (Daucus carota subsp. sativus), a member of the Apiaceae family, has provided significant insights into the molecular evolution of this pathway. nih.gov The critical steps of converting ubiquitous fatty acids into polyacetylenes are catalyzed by modified Δ12 oleic acid desaturase (FAD2)-type enzymes. plantae.orgnih.gov In carrot, the genome contains a remarkably large family of 24 FAD2 genes. nih.gov This expansion is believed to be the result of gene duplication events, a fundamental mechanism in evolution that allows for neofunctionalization—where one copy of a gene retains its original function while the other evolves a new one.

This evolutionary process has led to the emergence of specialized enzymes:

Acetylases: Divergent FAD2-like enzymes that catalyze the formation of a triple bond, converting linoleic acid into crepenynic acid. nih.gov

Bifunctional Desaturases: Enzymes that can introduce further double bonds, for instance, converting crepenynic acid into dehydrocrepenynic acid. nih.gov

The subsequent steps in the pathway, including chain shortening from C18 to C17 and various oxidation reactions, are also thought to have arisen from the recruitment and modification of enzymes from general fatty acid metabolism. aau.dk

The evolutionary divergence is also evident when comparing different plant families. For example, the acetylenase enzymes in the Apiaceae and Araliaceae families share high sequence identity (88–94%) but show less than 60% identity with their counterparts in the Asteraceae family. nih.gov This indicates that the core biosynthetic machinery for polyacetylenes likely evolved before the divergence of the Apiaceae and Araliaceae families but has since undergone independent evolutionary trajectories in the Asteraceae lineage.

The diversity of polyacetylenes within a single plant or across related species reflects an ongoing evolutionary arms race. nih.govnih.gov Plants produce a cocktail of related compounds, such as falcarinol, falcarindiol (B120969), and this compound, which can have synergistic effects or target different pathogens and herbivores. This chemical diversity makes it more difficult for enemies to develop resistance. nih.gov The production of these compounds is often inducible, increasing upon pathogen attack, which suggests that they are maintained by natural selection as an effective, energy-efficient defense strategy. plantae.org The localization of these compounds in specific tissues, such as the root periderm in carrots, further highlights their targeted defensive role against soil-borne pathogens. nih.govresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in Falcarinol-Type Polyacetylene Biosynthesis Identified in Carrot (Daucus carota)

This table details the enzymes identified from the FAD2 gene family in carrot that have been shown to catalyze the initial steps of polyacetylene biosynthesis.

Enzyme TypeFunctionPrecursorProductReference
Canonical FAD2 Converts oleic acid to linoleic acidOleic acidLinoleic acid nih.gov
Divergent FAD2-like Acetylenase Converts linoleic acid into crepenynic acidLinoleic acidCrepenynic acid nih.gov
Bifunctional FAD2 Desaturase Converts crepenynic acid into dehydrocrepenynic acidCrepenynic acidDehydrocrepenynic acid nih.gov

Table 2: Distribution of Major Falcarinol-Type Polyacetylenes in Select Apiaceae Species

This table summarizes the presence of key polyacetylenes in common vegetables of the Apiaceae family. The relative amounts can vary significantly based on cultivar, growing conditions, and plant part.

SpeciesCommon NameFalcarinolFalcarindiolPanaxydiolReference
Daucus carota CarrotPresentPresentNot Reported nih.gov
Apium graveolens CeleryPresentPresentPresent nih.gov
Pastinaca sativa ParsnipPresentPresentNot Reported nih.gov
Petroselinum crispum ParsleyPresentPresentNot Reported nih.gov
Foeniculum vulgare FennelMinor AmountsMinor AmountsNot Reported nih.gov

Future Directions and Emerging Research Avenues for Didehydrofalcarinol

Integrated Omics Approaches (Proteomics, Metabolomics) for Target Identification

The precise molecular targets of didehydrofalcarinol remain largely uncharacterized. Integrated "omics" technologies offer a powerful, unbiased approach to elucidate its mechanism of action at a systemic level.

Proteomics for Target Identification

Chemical proteomics is a key strategy for identifying the protein targets of bioactive small molecules like this compound. cambridge.org This approach can comprehensively map the multiple proteins that a natural product interacts with, providing a clearer picture of its pharmacodynamics and potential off-target effects. nih.gov A common method involves designing and synthesizing a chemical probe by attaching a reactive group or tag to the this compound molecule. This probe is then introduced into a cellular lysate or living cells, where it binds to its target proteins. researchgate.net

The probe-protein complexes can be enriched and isolated using affinity chromatography, where the probe is immobilized on a solid support like magnetic or agarose (B213101) beads. cambridge.org After enrichment, the captured proteins are identified using advanced mass spectrometry techniques. cambridge.orgresearchgate.net Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to differentiate true binding partners from non-specific background proteins with high confidence. nih.gov Applying these established proteomic workflows to this compound would be a critical step in discovering its direct cellular interactors and downstream signaling pathways. The integration of proteomics with artificial intelligence platforms is also an emerging trend that can help classify and validate optimal drug targets from large datasets. youtube.com

Metabolomics for Pathway Analysis

Metabolomics, the study of small-molecule metabolites in biological systems, provides a functional readout of cellular activity. wikipedia.org By analyzing the changes in the metabolic profile of cells or organisms exposed to this compound, researchers can infer which biochemical pathways are perturbed by the compound. wikipedia.org Techniques like high-resolution proton nuclear magnetic resonance (¹H-NMR) spectroscopy or mass spectrometry can be used to profile the concentrations of numerous metabolites in biological fluids like urine or cell culture media. wikipedia.orgiosrjournals.org An integrative analysis could then link the this compound-induced metabolic changes to specific cellular functions or disease states, revealing its mechanism of action without prior knowledge of its direct protein targets. iosrjournals.org This approach has been successfully used to understand the impact of various substances on biological systems and could provide significant insights into the biochemical effects of this compound. wikipedia.orgiosrjournals.org

Advanced Computational Modeling and Molecular Docking Studies

In silico techniques are indispensable in modern drug discovery and natural product research for their ability to predict and analyze molecular interactions, saving significant time and resources.

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com This method allows researchers to screen large libraries of potential protein targets for this compound or to study its interaction with a known target in high detail. The process involves generating a three-dimensional model of the compound and docking it into the binding site of a target protein's crystal structure, often retrieved from the Protein Data Bank (PDB). nih.govnih.gov Software like AutoDock Vina can then calculate a binding affinity score (ΔG, in kcal/mol) and an inhibition constant (Ki), which estimate the stability and strength of the ligand-protein complex. nih.govstudylib.net For instance, studies on other natural products have successfully used these methods to identify potential inhibitors of enzymes like tyrosinase or cyclooxygenase-2. nih.govstudylib.net

Following initial docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the this compound-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by modeling the movements of atoms and molecules, offering insights into the conformational changes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov These computational approaches can guide the design of preclinical experiments and help prioritize biological targets for further validation.

Table 1: Illustrative Parameters for a Hypothetical Molecular Docking Study of this compound

ParameterDescriptionExample Software/Method
Ligand Preparation Generation of the 3D structure of this compound and energy minimization.ChemDraw, Avogadro
Target Protein Selection Identification of a potential protein target (e.g., from proteomics data) and retrieval of its 3D structure.Protein Data Bank (PDB)
Docking Algorithm The computational method used to predict the binding pose and score.AutoDock Vina, Glide
Binding Site Definition Specification of the coordinates (grid box) on the target protein where docking should be performed.AutoDock Tools
Output Analysis Evaluation of binding energy (ΔG), inhibition constant (Ki), and interacting amino acid residues.Discovery Studio, PyMOL
Post-Docking Simulation Analysis of the dynamic stability of the ligand-protein complex over time.GROMACS, AMBER (MD Simulation)

Development of New Analytical and Synthetic Methodologies for Enhanced Research Throughput

Advancements in both analyzing and synthesizing this compound are crucial for accelerating research.

New Analytical Methodologies

Robust analytical methods are essential for the quantification and quality control of this compound in plant extracts and experimental samples. Currently, techniques like gas chromatography with a flame ionization detector (GC-FID) have been used for its quantification. To enhance research throughput, there is a need to develop and validate more advanced, high-performance methods. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PAD) or mass spectrometry (MS) detectors could offer higher sensitivity, specificity, and speed. The development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method would be particularly valuable for rapid and accurate quantification of this compound in complex biological matrices, facilitating detailed pharmacokinetic and metabolomic studies.

Table 2: Comparison of Potential Analytical Methods for this compound

MethodPrincipleAdvantagesCommon Application
GC-FID Separation of volatile compounds in a gas stream, detection by flame ionization.Good for volatile compounds, reliable quantification.Quantification in plant extracts.
RP-HPLC-PAD Separation based on polarity on a reversed-phase column, detection by UV-Vis absorbance.Versatile, widely available, good for non-volatile compounds.Quality control of herbal products.
UPLC-MS/MS High-pressure liquid chromatography for superior separation, coupled with tandem mass spectrometry for highly selective and sensitive detection.High throughput, excellent sensitivity and specificity.Bioanalysis in complex matrices (e.g., plasma, tissue).

New Synthetic Methodologies

While this compound can be isolated from natural sources, total synthesis provides a reliable supply of pure material for research and allows for the creation of structural analogs to explore structure-activity relationships. The synthesis of polyacetylenes presents unique challenges. Future research could focus on developing novel, efficient, and stereocontrolled synthetic routes. Strategies for polyacetylene synthesis often involve transition metal catalysis, such as using Ziegler-Natta or rhodium-based catalysts to polymerize acetylene (B1199291) precursors. Another approach is the "precursor route," where a stable polymer is first synthesized and then converted to the final polyacetylene through a reaction like a retro-Diels-Alder, which can be advantageous for creating organized films of the material. cambridge.org Adapting these advanced catalytic methods or developing new synthetic strategies, such as those involving C-C bond-forming cross-coupling reactions, could provide more efficient and scalable access to this compound and its derivatives.

Exploration of Broader Biological Targets and Mechanisms beyond Current Scope (Pre-clinical, non-human focus)

Research has shown that this compound possesses potent bioactivity against the parasite Leishmania mexicana. However, its full biological potential is likely much broader. Future preclinical research should aim to explore other therapeutic areas and mechanisms of action.

Studies on its anti-leishmanial effect suggest it may act directly on the parasite rather than by stimulating nitric oxide production in host macrophages. This direct action could involve the inhibition of essential parasite-specific enzymes, disruption of mitochondrial function, or interference with DNA synthesis, mechanisms that have been observed for other natural products. Future studies could investigate these possibilities by testing this compound's effect on key parasitic enzymes or its ability to induce apoptosis in pathogens. Beyond its antiparasitic activity, its structural similarity to other bioactive polyacetylenes suggests it may have roles in other contexts, such as targeting pathways involved in inflammation or cell proliferation, which warrants investigation in non-human, preclinical models.

Strategies for Sustainable Production of this compound

The reliance on direct extraction from plants can be unsustainable and yield variable quantities of the desired compound. Biotechnological production methods offer a promising alternative for a consistent and environmentally friendly supply.

Plant Cell Cultures

Plant cell culture technology is a powerful platform for producing specialized metabolites independent of climate and geographical constraints. This technique involves growing dedifferentiated plant cells in controlled bioreactors. Because plant cells are totipotent, they retain the genetic information to produce the same spectrum of secondary metabolites as the parent plant. By establishing cell cultures from a high-yielding source plant, such as Tridax procumbens, it would be possible to create a continuous and sustainable supply of this compound. Furthermore, culture conditions can be optimized and elicitors can be used to enhance the production of the target compound.

Microbial Fermentation

Microbial fermentation is another leading strategy for the sustainable production of natural products. This involves transferring the biosynthetic genes responsible for producing this compound from the plant into a fast-growing microorganism like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This metabolic engineering approach turns the microbe into a "cell factory" capable of producing the compound through fermentation. This method allows for large-scale, cost-effective, and highly controlled production. Given the advances in synthetic biology, identifying the complete biosynthetic pathway of this compound and expressing it in a microbial host is a highly viable long-term strategy for its sustainable production.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate metabolic stability using liver microsomes or hepatocyte assays. Profile major metabolites (LC-HRMS) to identify active/inactive derivatives. Use PK/PD modeling to extrapolate in vitro IC₅₀ to effective in vivo doses .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Publish detailed protocols (e.g., in Supplementary Materials) with equipment specifications (e.g., column type for HPLC). Share raw data (e.g., NMR FID files) via repositories like Zenodo. Participate in inter-laboratory validation studies to harmonize methods .

Q. How should researchers address potential biases in bioactivity studies of this compound?

  • Methodological Answer : Use blinded data analysis and randomized sample processing. Pre-register hypotheses (e.g., on Open Science Framework) to avoid HARKing (Hypothesizing After Results are Known). Disclose funding sources and conflicts of interest in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.